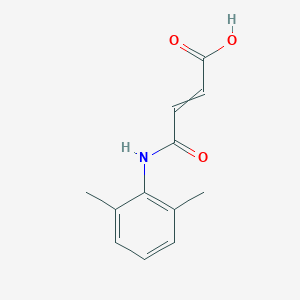

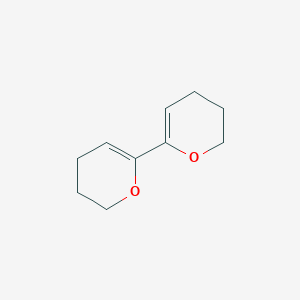

Hemsloside H1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

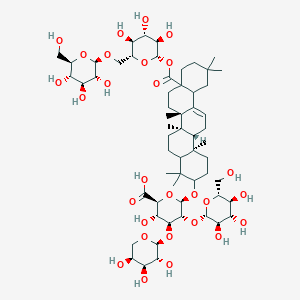

Hemsloside H1 is a natural compound that has recently gained attention in scientific research due to its potential therapeutic properties. It is a glycoside compound that is extracted from the plant Hemsleya amabilis, which is native to China. Hemsloside H1 has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study. In

Scientific Research Applications

Solubility Enhancement of Saikosaponin-a

Hemsloside H1, isolated from Hemsleya chinensis, has been found to significantly increase the water solubility of saikosaponin-a, a pharmacologically active saponin from Bupleuri radix. This enhancement is facilitated when hemsloside H1 is present with hemslosides Ma2 and Ma3 (Morita et al., 1986).

Structural Relationships with Other Saponins

Research on hemsloside H1 and related saponins from Hemsleya chinensis and Hemsleya macrosperma indicates a close structural relationship with saponins from Panax japonicus (Araliaceae). This finding highlights the potential for hemsloside H1 in studying the chemistry and applications of similar compounds (Nie et al., 1984).

Isolation and Identification in Medicinal Plants

Hemsloside H1 has been isolated and identified in Hemsleya pengxianensis, a medicinal plant, where it was found for the first time along with other compounds. This discovery supports the medicinal value and potential research applications of hemsloside H1 in traditional medicine (Yang, Shi, & Pan, 1995).

properties

CAS RN |

102146-27-0 |

|---|---|

Product Name |

Hemsloside H1 |

Molecular Formula |

C59H94O28 |

Molecular Weight |

1251.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H94O28/c1-54(2)14-16-59(53(77)87-51-42(73)38(69)35(66)28(82-51)22-79-48-40(71)36(67)33(64)26(19-60)80-48)17-15-57(6)23(24(59)18-54)8-9-30-56(5)12-11-31(55(3,4)29(56)10-13-58(30,57)7)83-52-46(86-50-41(72)37(68)34(65)27(20-61)81-50)44(43(74)45(85-52)47(75)76)84-49-39(70)32(63)25(62)21-78-49/h8,24-46,48-52,60-74H,9-22H2,1-7H3,(H,75,76)/t24?,25-,26+,27+,28+,29?,30+,31?,32-,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-,44-,45-,46+,48+,49-,50-,51-,52+,56-,57+,58+,59?/m0/s1 |

InChI Key |

JEBITKGZRPWHKN-OYPDRGNZSA-N |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CCC5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C |

synonyms |

hemsloside H1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)